molecular formula C16H21ClN4O4S B2502683 N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide CAS No. 2380180-28-7

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide

Cat. No.: B2502683
CAS No.: 2380180-28-7
M. Wt: 400.88
InChI Key: KBQCREMHVLPORT-UHFFFAOYSA-N
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Description

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide involves several steps. One common synthetic route starts with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with various aldehydes or ketones under acidic conditions . The resulting benzoxazole intermediate is then chlorinated to introduce the chloro group at the 5-position.

Next, the azetidine ring is formed by reacting the benzoxazole intermediate with an appropriate azetidine precursor under basic conditions. . Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial cell wall synthesis or interfere with essential enzymes . In anticancer research, the compound could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide can be compared with other benzoxazole derivatives, such as:

These compounds share a similar benzoxazole core but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The unique combination of the azetidine and morpholine-4-sulfonamide groups in this compound contributes to its distinct pharmacological profile.

Properties

IUPAC Name

N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O4S/c1-19(26(22,23)21-4-6-24-7-5-21)13-9-20(10-13)11-15-14-8-12(17)2-3-16(14)25-18-15/h2-3,8,13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQCREMHVLPORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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